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Compound of Interest

Compound Name: 4-iodo-1H-pyrrole-2-carbaldehyde

Cat. No.: B1351942 Get Quote

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and synthetic pharmaceuticals with a wide array of biological activities,

including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] 4-iodo-1H-pyrrole-2-
carbaldehyde is a versatile synthetic intermediate, prized for its utility in building complex

molecular architectures. The presence of three key functional groups—the N-H proton donor,

the carbaldehyde proton acceptor, and the reactive iodine atom at the C4 position—makes it an

ideal starting point for library synthesis. The iodine atom is particularly amenable to palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the

strategic introduction of diverse aryl and heteroaryl substituents to explore the chemical space

around the core scaffold.[4]

These application notes provide detailed protocols and data for utilizing 4-iodo-1H-pyrrole-2-
carbaldehyde in the development of novel pharmacophores, with a focus on kinase inhibitors

and anticancer agents.

Application 1: Synthesis of Kinase Inhibitors
Pyrrole-based structures are frequently employed as "hinge-binding" motifs in the design of

protein kinase inhibitors.[5] The pyrrole N-H and the 2-carbaldehyde (or a derivative thereof)

can form critical hydrogen bonds with the kinase hinge region. By using 4-iodo-1H-pyrrole-2-
carbaldehyde as a scaffold, medicinal chemists can append various substituents at the C4

position to target solvent-exposed regions or allosteric pockets, thereby enhancing potency and
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selectivity. Derivatives have shown activity against kinases such as Vascular Endothelial

Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are

crucial targets in oncology.[5][6]

Quantitative Data: Biological Activity of Pyrrole
Derivatives
The following table summarizes the biological activity of various pyrrole-based compounds

developed as kinase inhibitors and anticancer agents.

Compound
Class

Target/Assay Measurement Value Reference

Aroyl-Pyrrole

Derivative

Tubulin

Polymerization
IC₅₀ 1.5 µM [7]

Pyrrolo[3,2-

d]pyrimidine

HCT-116 Cell

Line
IC₅₀ 0.009 µM [8]

Pyrrolo[3,2-

d]pyrimidine
MCF-7 Cell Line IC₅₀ 0.031 µM [8]

Pyrrole-imidazole

Derivative

Pancreatic

Cancer Cells
IC₅₀ 0.062 µM [9]

Pyrrolyl

Hydrazone

Copper Complex

M. tuberculosis

(InhA)
MIC 0.8 µg/mL [10]

Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a

common target for pyrrole-based kinase inhibitors. These inhibitors typically function by

blocking the ATP-binding site of the receptor tyrosine kinase, thereby preventing

autophosphorylation and downstream signaling cascades that lead to angiogenesis.
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Simplified VEGFR signaling pathway and inhibition point.

Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-iodo-
1H-pyrrole-2-carbaldehyde
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 4-iodo-1H-pyrrole-2-carbaldehyde with an arylboronic acid.[11][12]

Materials:

4-iodo-1H-pyrrole-2-carbaldehyde

Arylboronic acid (1.2 equivalents)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

1,4-Dioxane and Water (4:1 v/v), degassed

Schlenk flask or microwave vial

Magnetic stir bar

Inert gas (Argon or Nitrogen)

Ethyl acetate, brine, anhydrous sodium sulfate/magnesium sulfate

Procedure:

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-iodo-1H-
pyrrole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0

equiv).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three

times to ensure an oxygen-free environment.

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

The typical reaction concentration is 0.1 M.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 6-12 hours).

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

4-aryl-1H-pyrrole-2-carbaldehyde.

Chemical Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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